molecular formula C7H15NO3 B13023184 tert-Butyl 3-(aminooxy)propanoate CAS No. 1000342-82-4

tert-Butyl 3-(aminooxy)propanoate

Cat. No.: B13023184
CAS No.: 1000342-82-4
M. Wt: 161.20 g/mol
InChI Key: AZTMRUDBBGJIEX-UHFFFAOYSA-N
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Description

Overview of Aminooxy Functional Groups in Contemporary Organic Chemistry

The aminooxy group (-ONH₂) is a potent nucleophile, a property attributed to the "alpha effect," where the presence of a lone pair of electrons on the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. Current time information in Bangalore, IN.medchemexpress.com This heightened reactivity allows for highly efficient and chemoselective reactions with aldehydes and ketones to form stable oxime linkages. acs.orgnih.gov This transformation, known as oxime ligation, is a cornerstone of "click chemistry" and bioorthogonal chemistry—reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.govnih.gov The resulting oxime bond is significantly more stable than the corresponding imine or hydrazone, making it ideal for creating robust bioconjugates. acs.orgbroadpharm.com

The utility of the aminooxy group extends to the synthesis of a diverse array of molecules, including modified peptides, oligonucleotides, and various linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Current time information in Bangalore, IN.medchemexpress.combroadpharm.com

Significance of Ester Moieties, Specifically tert-Butyl Esters, in Chemical Transformations

Ester functional groups are fundamental to organic synthesis, serving as both key intermediates and protecting groups. The tert-butyl ester, in particular, is widely employed as a protecting group for carboxylic acids due to its remarkable stability under a variety of reaction conditions, including those involving nucleophiles and reducing agents. medchemexpress.combroadpharm.com

The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from attack. However, this robust protection can be readily and selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), which protonates the ester oxygen and facilitates cleavage to release the carboxylic acid and isobutylene (B52900). medchemexpress.com This orthogonal deprotection strategy is a significant advantage in multi-step syntheses where other acid-labile or base-labile protecting groups are present.

Common methods for the formation of tert-butyl esters include the reaction of a carboxylic acid with isobutene in the presence of a strong acid catalyst or the use of reagents like di-tert-butyl dicarbonate (B1257347). broadpharm.combroadpharm.com

Contextualization of tert-Butyl 3-(aminooxy)propanoate within Advanced Synthetic Strategies and Chemical Biology

This compound serves as a heterobifunctional linker, a molecule with two different reactive groups that can connect different molecular entities. In this case, the aminooxy group can react with an aldehyde or ketone on a biomolecule, such as a protein or a carbohydrate, while the tert-butyl ester can be deprotected to reveal a carboxylic acid. broadpharm.com This newly exposed carboxylic acid can then be used for further conjugation, for example, by forming an amide bond with an amine-containing molecule.

This "linker" capability is crucial in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells. medchemexpress.combroadpharm.com The linker's properties, including its length, flexibility, and cleavage characteristics, are critical to the ADC's efficacy. Similarly, in the development of PROTACs, which are designed to selectively degrade target proteins, linkers are used to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.com

The structure of this compound, with its reactive aminooxy terminus and a latent carboxylic acid, makes it a valuable building block for creating such sophisticated therapeutic agents and research tools in chemical biology. broadpharm.com

Chemical Compound Information

Compound Name
This compound
Di-tert-butyl dicarbonate
Trifluoroacetic acid
Isobutylene
Aldehyde
Ketone
Carboxylic acid
Amine

Research Findings on Related Aminooxy Linkers

Linker TypeApplicationKey Findings
Aminooxy-PEG LinkersAntibody-Drug Conjugates (ADCs), PROTACsThe inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates. medchemexpress.com
Boc-Protected Aminooxy LinkersBioconjugationThe tert-butoxycarbonyl (Boc) group provides a stable protection for the aminooxy functionality, which can be removed under specific conditions to allow for subsequent oxime ligation. broadpharm.com
Multivalent Aminooxy CoresProtein-Carbohydrate Interaction StudiesScaffolds with multiple aminooxy groups can be used to create multivalent displays of molecules, enhancing binding avidity to biological targets. broadpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1000342-82-4

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

tert-butyl 3-aminooxypropanoate

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)4-5-10-8/h4-5,8H2,1-3H3

InChI Key

AZTMRUDBBGJIEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCON

Origin of Product

United States

Reactivity and Reaction Mechanisms of Tert Butyl 3 Aminooxy Propanoate

Chemical Reactivity of the Aminooxy Group

The aminooxy group (—ONH₂) is a potent nucleophile, known for its specific and efficient reaction with carbonyl compounds.

The primary reaction of the aminooxy moiety is its condensation with aldehydes and ketones, a process known as oximation, to form a stable oxime linkage. louisville.edu This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. louisville.edulouisville.edu The reaction proceeds readily in a variety of solvents, including water, and typically does not require a catalyst. louisville.edulouisville.edu The resulting oxime ether is significantly more stable towards hydrolysis compared to an imine, which would be formed from the reaction of a primary amine with a carbonyl compound. louisville.edu

The reaction between tert-butyl 3-(aminooxy)propanoate and a carbonyl compound, such as an aldehyde or a ketone, results in the formation of an oxime ether product, as illustrated in the following general scheme:

R-CHO (Aldehyde) + H₂N-O-(CH₂)₂-COO-tBu → R-CH=N-O-(CH₂)₂-COO-tBu + H₂O

R₂C=O (Ketone) + H₂N-O-(CH₂)₂-COO-tBu → R₂C=N-O-(CH₂)₂-COO-tBu + H₂O

This reaction has been utilized in various synthetic applications, including the preparation of prodrugs and the synthesis of complex molecular architectures. For instance, it has been employed in the synthesis of L-γ-methyleneglutamic acid amide prodrugs for cancer research. nih.gov

A key feature of the aminooxy group is its high chemoselectivity for aldehydes and ketones. louisville.edu Under neutral conditions and at room temperature, the aminooxy group reacts preferentially with carbonyls, even in the presence of other functional groups like esters or primary amines. louisville.edu This selectivity is attributed to the "alpha-effect," which describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. louisville.edu

The rate of oximation is generally fast, allowing for efficient conjugation under mild conditions. While the reaction is typically uncatalyzed, the rate can be influenced by pH. The reaction is often fastest in a slightly acidic medium (pH 4-5), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, while still maintaining a sufficient concentration of the nucleophilic aminooxy group.

Reactivity Profile of the tert-Butyl Ester Moiety

The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. Its reactivity is primarily characterized by its stability under basic and nucleophilic conditions and its lability under acidic conditions.

The tert-butyl ester is readily cleaved under acidic conditions to liberate the corresponding carboxylic acid. organic-chemistry.org This deprotection is a crucial step in many synthetic sequences, allowing for the unmasking of the carboxylate group for subsequent reactions. Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid are commonly used for this purpose. researchgate.netstackexchange.com

The mechanism of acid-catalyzed deprotection involves the protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which then typically loses a proton to form isobutylene (B52900) gas. stackexchange.com The use of an excess of a strong acid like TFA ensures the complete removal of the tert-butyl group. stackexchange.com

Deprotection using Trifluoroacetic Acid (TFA): R-COO-tBu + CF₃COOH → R-COOH + (CH₃)₂C=CH₂ + CF₃COO⁻ + H⁺

Alternatively, Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane (B109758) can also be employed for the selective cleavage of tert-butyl esters. researchgate.net This method can offer advantages in cases where other acid-labile protecting groups are present in the molecule. researchgate.net

The stability of the tert-butyl ester to a wide range of reaction conditions, other than strong acids, makes it an excellent orthogonal protecting group in complex multi-step syntheses. wikipedia.org Orthogonality in this context means that one protecting group can be removed selectively in the presence of others. wikipedia.org

For example, the tert-butyl ester is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is commonly used for amine protection in peptide synthesis. wikipedia.org This orthogonality is fundamental to solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. wikipedia.org Similarly, it is compatible with many other protecting groups, such as benzyl (B1604629) ethers, which are typically removed by hydrogenolysis, and silyl (B83357) ethers, which are cleaved by fluoride (B91410) ions. This allows for the strategic deprotection of different functional groups at various stages of a synthesis.

Participation in Broader Reaction Types

Beyond the fundamental reactions of its constituent functional groups, this compound can participate in more complex reaction sequences. For example, after oximation with a carbonyl compound, the newly formed molecule can undergo further transformations at the now-unmasked carboxylic acid (after deprotection) or at other sites within the conjugated molecule.

The ability to first conjugate to a carbonyl-containing molecule via the aminooxy group and then utilize the deprotected carboxylic acid for further reactions, such as amide bond formation, makes this reagent a valuable linker in the field of bioconjugation and chemical biology. This two-step process allows for the creation of complex bioconjugates where a biomolecule (e.g., a protein or a carbohydrate) is linked to another molecule of interest (e.g., a fluorescent dye, a drug, or a polyethylene (B3416737) glycol (PEG) chain).

Role as a Nucleophile in Specific Transformations

The primary role of this compound in chemical reactions is as a potent nucleophile, owing to the presence of the aminooxy (-ONH₂) group. The oxygen atom in this group possesses lone pairs of electrons, making the terminal nitrogen atom electron-rich and highly reactive towards electrophilic centers. This nucleophilicity is most prominently demonstrated in its reaction with carbonyl compounds, such as aldehydes and ketones, to form stable oxime ethers. This transformation, often referred to as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and efficiency under mild, often physiological, conditions. nih.govnih.gov

The reaction proceeds via a nucleophilic addition of the aminooxy group to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of a water molecule to yield the corresponding oxime. The general mechanism is outlined below:

General Reaction Scheme: Oxime Ether Formation

R¹(R²)C=O + H₂N-O-CH₂CH₂CO₂C(CH₃)₃ → R¹(R²)C=N-O-CH₂CH₂CO₂C(CH₃)₃ + H₂O

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

This reaction is highly specific for aldehydes and ketones, and the resulting oxime linkage is generally stable. The rate of this reaction can be influenced by pH and the presence of catalysts. For instance, aniline (B41778) and its derivatives, such as m-phenylenediamine, have been shown to catalyze oxime ligation, significantly increasing the reaction rate, particularly with less reactive ketones. nih.gov

The utility of this nucleophilic character is exemplified in various research findings, where aminooxy-containing molecules are used for specific chemical modifications.

Reactant TypeProduct TypeKey Research Finding
AldehydesOxime EthersForms stable oxime ethers with high chemoselectivity. nih.govnih.gov
KetonesOxime EthersReaction is generally slower than with aldehydes but can be accelerated by catalysts like aniline or m-phenylenediamine. nih.gov

This table summarizes the nucleophilic reactivity of the aminooxy group, a key functional group in this compound, with carbonyl compounds.

Potential for Incorporation into Coupling Reactions

The incorporation of this compound into metal-catalyzed cross-coupling reactions presents an intriguing possibility for the synthesis of more complex molecules. While direct experimental evidence for the participation of this specific compound in common coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira reactions is not extensively documented in the literature, its structural features suggest potential avenues for such applications.

For this compound to participate in these reactions, it would likely need to be modified to contain a suitable leaving group, such as a halide, or a metallic or organometallic component. For instance, if the molecule were functionalized with an aryl or vinyl halide, it could potentially act as a coupling partner.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. fishersci.co.ukorganic-chemistry.orgyoutube.com To utilize this compound in a Suzuki-Miyaura coupling, one could envision a derivative where the propanoate backbone is attached to an aryl or vinyl halide.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. mdpi.comwikipedia.orgorganic-chemistry.orgmychemblog.comrsc.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to act as the electrophilic partner.

Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov Again, a halogenated version of the molecule would be necessary for it to participate.

A more direct, though less common, route for participation could involve the N-O bond itself. Research has shown that N-alkoxyimidoyl halides can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form ketoxime ethers. nih.gov This suggests that under specific catalytic conditions, the N-O linkage might be susceptible to oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles.

The potential for this compound or its derivatives to be used in these powerful C-C bond-forming reactions opens up possibilities for creating novel and complex molecular architectures that combine the features of the aminooxy-propanoate moiety with various other organic fragments.

Coupling ReactionGeneral ReactantsPotential Role of a this compound Derivative
Suzuki-MiyauraOrganoboron compound + Organic Halide/TriflateA halogenated derivative could serve as the organic halide component. fishersci.co.ukorganic-chemistry.orgyoutube.com
HeckAlkene + Organic Halide/TriflateA halogenated derivative could act as the organic halide. mdpi.comwikipedia.orgorganic-chemistry.org
SonogashiraTerminal Alkyne + Organic Halide/TriflateA halogenated derivative could function as the organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org
Buchwald-HartwigAmine + Organic Halide/TriflateWhile less direct, a suitably functionalized derivative could potentially participate. youtube.com

This table outlines the potential for derivatives of this compound to be incorporated into various palladium-catalyzed cross-coupling reactions.

Applications As a Versatile Building Block in Contemporary Organic Synthesis

Utility in Bioconjugation Chemistry

Bioconjugation, the process of linking molecules to biomolecules such as proteins, is a cornerstone of modern chemical biology and drug development. core.ac.uk Tert-butyl 3-(aminooxy)propanoate plays a significant role in this field due to the unique reactivity of its aminooxy group.

The primary strategy for employing this compound in bioconjugation is through the formation of a stable oxime linkage. nih.goviris-biotech.de The aminooxy group (-O-NH2) is a potent nucleophile that readily reacts with aldehydes and ketones under mild, aqueous conditions to form an oxime bond (-O-N=C). nih.govacs.org This reaction is highly chemoselective, meaning it proceeds with high specificity in the presence of other functional groups typically found on biomolecules, such as amines and hydroxyls. nih.goviris-biotech.de

The stability of the resulting oxime bond is a key advantage. Compared to other linkages like hydrazones, oximes exhibit greater stability against hydrolysis, ensuring the integrity of the bioconjugate in biological environments. nih.gov The reaction can often be catalyzed by aniline (B41778) or other aromatic amines to enhance its rate. nih.gov

A common method involves the introduction of an aldehyde or ketone group onto a biomolecule, which then serves as a chemical handle for reaction with the aminooxy group of the linker. researchgate.net For instance, a genetically encoded "aldehyde tag" can be introduced into proteins, allowing for site-specific modification. researchgate.net This tag is a specific peptide sequence that is enzymatically converted to a formylglycine residue, presenting a unique aldehyde functionality for conjugation. researchgate.net

The principles of oxime ligation are widely applied in the site-specific modification of proteins. nih.gov This allows for the attachment of various payloads, such as therapeutic agents, imaging probes, or polymers, to a protein of interest with high precision. core.ac.uk

One approach involves genetically incorporating an unnatural amino acid containing a ketone group, such as para-acetylphenylalanine, into the protein structure. core.ac.uk This ketone then serves as a specific target for an aminooxy-functionalized molecule, like a derivative of this compound, enabling the creation of highly homogeneous protein conjugates. core.ac.uk This method has been successfully used to prepare antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy. core.ac.uk

Another strategy is the N-terminal transamination of a protein, mediated by pyridoxal (B1214274) 5'-phosphate (PLP). This reaction converts the N-terminal amine of a protein into an aldehyde or ketone, which can then be selectively targeted by an aminooxy-containing reagent to form a stable oxime linkage. nih.gov This method offers a way to modify proteins at a specific, predetermined site.

Protein Modification Strategy Reactive Handle on Protein Linker Functional Group Resulting Linkage
Aldehyde TaggingFormylglycine (aldehyde)AminooxyOxime
Unnatural Amino Acid IncorporationKetone (e.g., from p-acetylphenylalanine)AminooxyOxime
N-terminal TransaminationN-terminal aldehyde/ketoneAminooxyOxime

Contribution to the Synthesis of Complex Molecular Architectures

Beyond bioconjugation, this compound serves as a crucial precursor for building a variety of complex organic molecules, leveraging the reactivity of its aminooxy group and the synthetic flexibility offered by its protected carboxylate.

The aminooxy functionality is instrumental in the synthesis of novel glycoconjugates, including aminooxy-linked disaccharides. nih.gov In this context, the aminooxy group of a linker can react with the reducing end of a carbohydrate, which exists in equilibrium with its open-chain aldehyde or ketone form. nih.gov This reaction, forming a stable oxime bond, allows for the chemoselective coupling of sugars without the need for extensive protecting group strategies on the carbohydrate itself. nih.gov

For example, a hydrophilic aminooxy linker can be reacted with the disaccharide cellobiose (B7769950) in mild aqueous conditions to form an oxime-linked conjugate. nih.gov The tert-butyl ester of the propanoate moiety can then be deprotected to reveal a carboxylic acid, which can be further functionalized, for instance, by coupling it to another sugar or a different molecule of interest. This strategy has been used to create neoglycopeptides and other complex carbohydrate structures. iris-biotech.de

This compound and similar aminooxy-containing molecules are valuable for the synthesis of functional polymers and macromonomers. umn.edu The aminooxy group can be incorporated as an initiator for polymerization reactions or as a functional end-group on a pre-formed polymer chain.

One method involves the synthesis of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP). umn.edu These initiators can be used to polymerize various monomers, such as N-isopropylacrylamide (NIPAAm) or methacrylates, resulting in polymers with a protected aminooxy group at one end. umn.edu After polymerization, the Boc protecting group is removed, exposing the reactive aminooxy moiety. umn.edu This terminal aminooxy group can then be used to conjugate the polymer to a protein or other molecule containing an aldehyde or ketone, a process demonstrated with the conjugation of polyNIPAAm to a modified bovine serum albumin (BSA). umn.edu

Polymer Functionalization Approach Role of Aminooxy Compound Polymerization Technique Example Monomers
End-functionalizationInitiatorAtom Transfer Radical Polymerization (ATRP)N-isopropylacrylamide (NIPAAm), 2-hydroxyethyl methacrylate (B99206) (HEMA)

The synthesis of unnatural amino acids is a vital area of research, providing tools for drug design and protein engineering. nih.govscripps.edu this compound can be a key component in the construction of amino acid analogs that incorporate an aminooxy linkage.

For instance, aminooxy-amino acid derivatives can be synthesized and incorporated into peptides. iris-biotech.de The aminooxy side chain provides a handle for chemoselective modifications, such as glycosylation, by reacting with a reducing carbohydrate to form neo-glycopeptides. iris-biotech.de This allows for the systematic study of how glycosylation patterns affect peptide and protein structure and function. iris-biotech.de

Furthermore, the core structure of this compound can be elaborated to create more complex unnatural amino acid scaffolds. The propanoate backbone provides a three-carbon chain that can be part of a larger amino acid structure, while the tert-butyl ester and the aminooxy group offer orthogonal handles for further synthetic transformations. Research has shown the synthesis of various aminooxy acid derivatives from readily available starting materials like amino acids, which are then used to build novel biomimetic structures. nih.gov

Application in Proteolysis Targeting Chimeras (PROTACs) and Advanced Linker Design

The field of chemical biology has seen a significant shift with the advent of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. nih.govnih.gov PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.gov The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. nih.gov

In this context, this compound emerges as a valuable and versatile building block for the synthesis of advanced PROTAC linkers. Its utility stems from the orthogonal reactivity of its two key functional groups: the protected carboxylic acid (as a tert-butyl ester) and the aminooxy moiety.

The aminooxy group provides a reactive handle for conjugation, typically with aldehydes or ketones on a binding ligand or another part of the linker, to form a stable oxime bond. This type of ligation is a cornerstone of bioconjugation chemistry. The tert-butyl ester serves as a robust protecting group for the propanoate's carboxylic acid function. It remains stable during the initial conjugation steps involving the aminooxy group and can be selectively cleaved under acidic conditions to reveal the free carboxylic acid. nih.gov This unmasked acid can then be used for a subsequent amide bond formation, connecting the linker to the other half of the PROTAC molecule, such as the E3 ligase ligand.

This stepwise reactivity allows for a controlled and modular assembly of PROTACs. The propanoate backbone itself provides a short, flexible three-carbon spacer. The versatility of this building block is further highlighted by its incorporation into more complex linker structures, such as those containing PEG units, which are used to enhance solubility and optimize the distance between the two ends of the PROTAC. medchemexpress.commedchemexpress.com The design principle involves combining various building blocks to create a library of linkers with diverse properties to identify the optimal degrader for a specific target. nih.gov For instance, related structures like Aminooxy-PEG4-C2-Boc and Boc-Aminooxy-PEG1-azide demonstrate how the core tert-butyl protected aminooxy functionality is integrated with PEG chains or click chemistry handles (like azide (B81097) groups) to construct a wide array of linkers for PROTAC synthesis. medchemexpress.commedchemexpress.com

Analytical Characterization Methodologies for Tert Butyl 3 Aminooxy Propanoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for elucidating the molecular structure of tert-butyl 3-(aminooxy)propanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra would be utilized to confirm its structure. The expected chemical shifts (δ) are influenced by the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The large tert-butyl group would produce a prominent singlet, typically integrating to nine protons, in the upfield region of the spectrum. The methylene (B1212753) protons of the propanoate chain would appear as two triplets, with their chemical shifts influenced by the adjacent ester and aminooxy groups. The protons of the aminooxy group (-ONH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the propanoate backbone. The chemical shifts of these carbons provide confirmatory evidence of the compound's structure.

Table 1: Predicted NMR Data for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
(CH₃)₃C- ~1.45 (singlet, 9H) ~28.0 (3C)
-C(CH₃)₃ - ~81.0
-O-CH₂- ~4.20 (triplet, 2H) ~75.0
-CH₂-CO- ~2.60 (triplet, 2H) ~35.0
C=O - ~171.0
-NH₂ Broad singlet -

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. However, due to the lability of the tert-butyl group, this peak might be of low intensity.

A characteristic fragmentation pattern would involve the loss of a tert-butyl radical or isobutylene (B52900), leading to a prominent fragment ion. Other expected fragmentations would include the cleavage of the N-O bond and the propanoate chain, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and unambiguous confirmation of the molecular formula. rsc.org

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a standard and widely used method for the purification of organic compounds. nih.govyoutube.com The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) as the mobile phase (a solvent or mixture of solvents) passes through the column. youtube.com

For the purification of this compound, a silica gel column would be prepared, and the crude product mixture would be loaded onto the top. nih.gov A solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be used as the eluent. By gradually increasing the polarity of the eluent, the desired compound can be separated from impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC). nih.gov In some cases, to prevent the hydrolysis of the ester on the slightly acidic silica gel, a small amount of a base like triethylamine (B128534) may be added to the eluent system. researchgate.net For instance, a practical example for the purification of a similar tert-butyl ester, Boc-Ser-OtBu, utilized a 1:1 mixture of ethyl acetate and hexane on a silica gel column. tcichemicals.com

Table 2: Typical Parameters for Silica Gel Column Chromatography Purification

Parameter Description
Stationary Phase Silica gel (typically 60-200 mesh)
Mobile Phase (Eluent) A gradient of hexane and ethyl acetate is commonly used. The starting polarity is low (e.g., 9:1 hexane:ethyl acetate) and is gradually increased.
Monitoring Thin-Layer Chromatography (TLC) with UV visualization or staining.

| Outcome | Isolation of pure this compound from starting materials, by-products, and other impurities. |

Q & A

Q. What are the optimized synthetic routes for tert-butyl 3-(aminooxy)propanoate, and how do reaction parameters influence yield?

The compound is synthesized via a Mitsunobu reaction between N-hydroxyphthalimide and tert-butyl 3-hydroxypropanoate in THF, followed by hydrolysis with methanolic ammonia to yield the hydrochloride salt . Key parameters include:

  • Solvent choice : THF ensures solubility and reactivity.
  • Temperature : Room temperature for Mitsunobu reactions minimizes side products.
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) effectively removes unreacted reagents and phthalimide by-products . Yield optimization requires monitoring reaction progress via TLC and adjusting equivalents of reagents (e.g., DIAD, triphenylphosphine) to >1.2 equivalents for complete conversion.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.4 ppm) and aminooxy protons (δ ~5.5–6.0 ppm). For intermediates like tert-butyl 3-((1,3-dioxoisoindolin-2-yl)oxy)propanoate, phthalimide protons (δ ~7.7–7.9 ppm) validate successful Mitsunobu coupling .
  • HPLC-MS : Monitors purity (>95%) and identifies hydrolyzed by-products (e.g., free 3-(aminooxy)propanoic acid) .
  • FT-IR : Confirms ester C=O stretching (~1730 cm1^{-1}) and N–O bonds (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can this compound be applied in pH-sensitive prodrug design, and what methods assess linker stability?

The aminooxy group enables conjugation with ketone-containing drugs via oxime ligation, creating pH-sensitive prodrugs. Methodological considerations:

  • Conjugation conditions : Use acidic buffers (pH 4–5) to accelerate oxime formation while minimizing hydrolysis .
  • Stability assays :
  • HPLC : Quantify drug release under physiological pH (7.4) vs. acidic (e.g., tumor microenvironment, pH 5.0) .
  • Mass spectrometry : Detect linker cleavage products in simulated biological fluids (e.g., plasma) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Unexpected NMR splitting patterns (e.g., coupling constants ≠ predicted values) may arise from conformational flexibility or hydrogen bonding. Approaches include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., rotamers) by observing signal coalescence at elevated temperatures .
  • Density Functional Theory (DFT) calculations : Predicts optimized geometries and coupling constants to validate experimental data .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .

Q. How can derivatization of this compound enhance biological activity, and what coupling methods are most efficient?

  • Condensation with aldehydes : React with substituted hydroxybenzaldehydes to form Schiff base derivatives (e.g., (E)-3-((hydroxybenzylidene)amino)oxy)propanoic acid). Optimize using catalytic acetic acid and inert atmospheres to prevent oxidation .
  • Peptide coupling : Use EDC/HOBt or DIC/oxyma for introducing the compound into peptide backbones. Monitor coupling efficiency via LC-MS and adjust equivalents (1.5–2.0) for >90% yield .
  • Biological assays : Evaluate cytotoxicity (MTT assay) and target binding (SPR or ITC) to correlate structural modifications with activity .

Methodological Considerations

  • Safety protocols : Use PPE (nitrile gloves, EN 166-certified goggles) and engineering controls (fume hoods) during synthesis, as aminooxy compounds may release toxic hydroxylamines .
  • Data validation : Cross-reference NMR assignments with literature (e.g., CAS registry data) and replicate experiments to ensure reproducibility .

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